1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
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Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves alkylation with 1-(4-fluorophenyl)piperazine .Scientific Research Applications
Antimalarial Activity
Research on derivatives similar to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has demonstrated their potential in antimalarial applications. For instance, aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing that specific structural features are crucial for antiplasmodial activity. Some compounds exhibited significant activity against the parasite, highlighting the potential of these structures in antimalarial research (Mendoza et al., 2011).
Antitumor and Antimicrobial Activities
The compound's structure has been explored for its potential in combating cancer and microbial infections. Synthesis and evaluation of heterocyclic compounds related to this compound have shown promising anti-bone cancer activity through molecular docking studies. These findings indicate a potential pathway for the development of new cancer treatments (Lv et al., 2019).
Furthermore, novel derivatives have been synthesized for pharmacological evaluation, including antidepressant activities, demonstrating the compound's versatile potential in therapeutic applications (Kumar et al., 2017).
Neuropharmacological Properties
Derivatives of this compound have been studied for their neuropharmacological properties, particularly their potential as antidepressants. New compounds with dual action at serotonin receptors and serotonin transporter suggest the possibility of developing potent antidepressants with novel mechanisms of action (Martínez et al., 2001).
Antiallergy Activity
Research into 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives has uncovered significant antiallergy activity, indicating the potential for the development of new antiallergy medications. This research demonstrates the compound's efficacy in passive foot anaphylaxis (PFA) assays in rats, with some derivatives showing greater potency than the parent compound (Walsh et al., 1990).
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMZPYVDXKDNQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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